molecular formula C16H24N4O2 B6120350 N1,N1-diethyl-N4-(pyridin-3-yl)piperidine-1,4-dicarboxamide

N1,N1-diethyl-N4-(pyridin-3-yl)piperidine-1,4-dicarboxamide

Cat. No.: B6120350
M. Wt: 304.39 g/mol
InChI Key: CSYMFXFICCSTHN-UHFFFAOYSA-N
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Description

N1,N1-diethyl-N4-(pyridin-3-yl)piperidine-1,4-dicarboxamide is a complex organic compound featuring a piperidine ring substituted with diethyl and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-diethyl-N4-(pyridin-3-yl)piperidine-1,4-dicarboxamide typically involves the reaction of piperidine derivatives with pyridine carboxylic acids under specific conditions. One common method includes the use of diethylamine and pyridine-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1,N1-diethyl-N4-(pyridin-3-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl or diethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N1,N1-diethyl-N4-(pyridin-3-yl)piperidine-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N1-diethyl-N4-(pyridin-3-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1-diethyl-N4-(pyridin-3-yl)piperidine-1,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-pyridin-3-ylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-3-19(4-2)16(22)20-10-7-13(8-11-20)15(21)18-14-6-5-9-17-12-14/h5-6,9,12-13H,3-4,7-8,10-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYMFXFICCSTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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